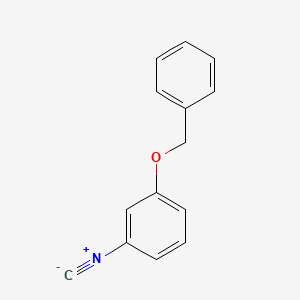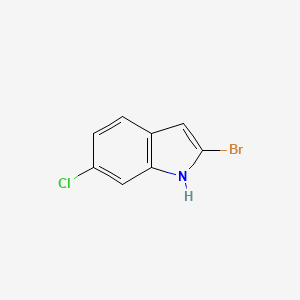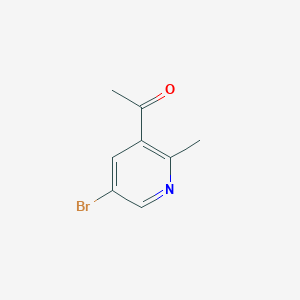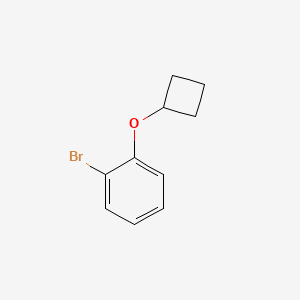![molecular formula C6H2BrClIN3 B1380919 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1263425-59-7](/img/structure/B1380919.png)
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a chemical compound used in various scientific research applications, particularly in the synthesis of other chemical compounds. Studies have explored its use in the synthesis of derivatives with potential antiviral, antibacterial, and antiparasitic properties. For instance, research on the synthesis and antiviral activities of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives reported that certain compounds showed potent inhibitory effects against human cytomegalovirus and varicella-zoster virus replication in vitro (Galtier et al., 2003).
Antimicrobial and Antiparasitic Applications
Research in the field of medicinal chemistry has led to the synthesis of various derivatives of imidazo[1,2-b]pyridazine, including this compound, demonstrating antimicrobial and antiparasitic activities. A study on the synthesis of some bioactive sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety explored these compounds' antimicrobial activity against gram-positive and gram-negative bacteria, as well as their antifungal and antimalarial properties (Bhatt et al., 2016). Another study focused on synthesizing carbon-14 and deuterium-labeled 3-nitro-6-propoxyimidazo[1, 2-b]pyridazine, an antiparasitic agent, for absorption and metabolism studies (Fabio et al., 1978).
Applications in Neuropharmacology
Some studies have explored the use of imidazo[1,2-b]pyridazine derivatives in neuropharmacology. For example, research on the synthesis and central nervous system activities of certain 6-(Chloro, Alkylthio, Phenylthio, Benzylthio or Pyridinylmethylthio)-3-(unsubstituted, benzamidomethyl or methoxy)-2-(styryl or benzoyl)imidazo[1,2-b]pyridazines examined their ability to displace [3H]diazepam from rat brain plasma membranes, indicating potential applications in studying benzodiazepine receptors (Barlin et al., 1994).
Mecanismo De Acción
Target of Action
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The negative potential region of similar compounds is usually related to the lone pair of electronegative atoms . This suggests that the compound may interact with its targets through nucleophilic attack .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These strategies could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 35836 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have shown significant reduction of bacterial load in acute tb mouse models , suggesting potential antimicrobial effects.
Action Environment
The compound is a white to slightly yellow crystalline or powdery solid . It can dissolve in water or organic solvents under acidic or alkaline conditions . It is unstable to light, heat, and air, and can decompose when heated or exposed to light . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as light, heat, and air exposure .
Análisis Bioquímico
Biochemical Properties
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by this compound can lead to alterations in cellular signaling pathways, affecting processes such as cell growth and differentiation . Additionally, this compound can bind to specific protein domains, modulating their activity and influencing downstream biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting the production and utilization of energy within the cell . Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access . Additionally, this compound can interact with DNA and RNA, affecting gene expression by altering transcription and translation processes . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of target enzymes and prolonged alterations in gene expression . These findings suggest that the compound can exert lasting effects on cellular function, making it a valuable tool for extended biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to selectively inhibit specific enzymes and modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of careful dosage optimization when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the activity of cofactors, such as nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), further influencing metabolic processes . These interactions underscore the compound’s potential to modulate cellular metabolism and energy production.
Propiedades
IUPAC Name |
8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFRKRKCGOHTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)




![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)


![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)


